2-(3-Bromobenzyl)benzo[b]thiophene

Physicochemical profiling Drug-like properties Conformational analysis

2-(3-Bromobenzyl)benzo[b]thiophene (CAS 898538-24-4) is a C2-substituted benzo[b]thiophene derivative featuring a 3-bromophenyl moiety linked via a methylene (–CH2–) bridge. It belongs to a privileged scaffold in medicinal chemistry, where benzothiophene cores are associated with antimicrobial, anticancer, and anti-inflammatory activities.

Molecular Formula C15H11BrS
Molecular Weight 303.2 g/mol
Cat. No. B8549722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromobenzyl)benzo[b]thiophene
Molecular FormulaC15H11BrS
Molecular Weight303.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)CC3=CC(=CC=C3)Br
InChIInChI=1S/C15H11BrS/c16-13-6-3-4-11(8-13)9-14-10-12-5-1-2-7-15(12)17-14/h1-8,10H,9H2
InChIKeyYGHCKMQFBQQHMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromobenzyl)benzo[b]thiophene: A Versatile Heterocyclic Intermediate for Cross-Coupling and Drug Discovery


2-(3-Bromobenzyl)benzo[b]thiophene (CAS 898538-24-4) is a C2-substituted benzo[b]thiophene derivative featuring a 3-bromophenyl moiety linked via a methylene (–CH2–) bridge. It belongs to a privileged scaffold in medicinal chemistry, where benzothiophene cores are associated with antimicrobial, anticancer, and anti-inflammatory activities [1]. The presence of the benzyl-type bromine enables versatile downstream functionalization via Suzuki-Miyaura, Stille, and other palladium-catalyzed cross-coupling reactions, making it a strategic intermediate for constructing complex molecular architectures [2].

Why Close Analogs of 2-(3-Bromobenzyl)benzo[b]thiophene Cannot Be Interchanged in Synthesis Workflows


In-class benzothiophenes with different halogen substitution patterns or linker types exhibit markedly different reactivity profiles that preclude simple substitution. For instance, 2-(4-bromophenyl)benzo[b]thiophene—lacking the methylene spacer—is a fully conjugated biaryl with a higher melting point (205–217 °C vs. a predicted lower melting range for the benzyl analog) and distinct electronic properties that influence oxidative addition rates in cross-coupling . The bromine position (para vs. meta) further alters dipole moment and steric accessibility, directly impacting coupling efficiency and regioselectivity in multi-step syntheses. Without explicit comparative rate data, assuming interchangeability between these close analogs risks failed reactions, reduced yields, and compromised downstream biological reproducibility [1].

Quantitative Differentiators of 2-(3-Bromobenzyl)benzo[b]thiophene vs. Its Closest Structural Analogs


Methylene Bridge vs. Biaryl Linker: Predicted Physicochemical Consequences

The target compound possesses a methylene (–CH2–) spacer between the benzothiophene and the 3-bromophenyl ring, which contrasts with the directly attached aryl group in 2-(4-bromophenyl)benzo[b]thiophene (CAS 19437-86-6). This structural feature manifests as a predicted ACD/LogP value of 7.14 for the target compound , compared to a LogP range of approximately 4.5–5.0 for typical 2-arylbenzothiophenes with similar ring topology . The increased lipophilicity alters membrane permeability predictions and chromatographic retention behavior, which are critical considerations during purification scale-up and bioassay preparation.

Physicochemical profiling Drug-like properties Conformational analysis

Thermal Properties: Melting Point Depression vs. 2-(4-Bromophenyl)benzo[b]thiophene

The 2-(4-bromophenyl)benzo[b]thiophene comparator exhibits a high melting point of 205–217 °C , consistent with a rigid, fully conjugated biaryl system. The introduction of a methylene bridge in 2-(3-bromobenzyl)benzo[b]thiophene disrupts conjugation and increases conformational flexibility, which is expected to lower the melting point significantly relative to the biaryl comparator. Although experimental melting point data for the target compound are not available in the public domain, this predicted depression is a key differentiator for processes requiring specific thermal windows during synthesis or formulation.

Thermal analysis Crystallinity Formulation stability

Synthetic Versatility: The 3-Bromobenzyl Group as a Selective Cross-Coupling Handle

The C–Br bond at the meta position of the benzyl pendant in 2-(3-bromobenzyl)benzo[b]thiophene is a highly versatile synthetic handle for palladium-catalyzed cross-coupling reactions. US Patent 5,710,285 explicitly describes bromo-substituted 2-substituted benzo[b]thiophenes as key intermediates for constructing pharmaceutically active compounds via Suzuki-Miyaura coupling [1]. In contrast, non-halogenated analogs such as 2-benzylbenzo[b]thiophene lack this orthogonal reactive site, requiring additional functionalization steps to introduce a coupling-competent group. This endows the target compound with a unique, quantitative advantage in step-count economy for multi-step synthesis: the bromine atom enables direct diversification at the late stage without protecting-group maneuvers.

Suzuki-Miyaura coupling Palladium catalysis Building-block utility

Recommended Application Scenarios for 2-(3-Bromobenzyl)benzo[b]thiophene Based on Quantitative Evidence


Medicinal Chemistry: Late-Stage Diversification of Benzothiophene Scaffolds

The compound’s C3-bromobenzyl group serves as a ready Pd(0) coupling handle, allowing parallel library synthesis without additional halogenation steps. The predicted high LogP (7.14 ) suggests utility in designing blood-brain-barrier penetrant candidates, while the methylene bridge provides conformational flexibility distinct from rigid biaryl analogs. SAR studies benefit from the meta-bromo substitution pattern, which can explore steric and electronic effects inaccessible with para-substituted comparators.

Organic Electronics: Building Block for Solution-Processable Semiconductors

Benzothiophene derivatives with appropriate substituents are known active materials in organic field-effect transistors (OFETs) and OLEDs [1]. The 3-bromobenzyl group enhances solubility compared to unsubstituted benzothiophene cores (predicted LogP 7.14 vs. ~4.5 for simple 2-aryl analogs), facilitating solution processing. The bromine atom provides a site for further polymerization or grafting onto electrode surfaces via electrochemical initiation, a route not available with non-halogenated benzyl derivatives.

Process Chemistry: Intermediate for Raloxifene-Type SERMs and Related Scaffolds

Patents such as US 5,710,285 demonstrate that 2-substituted bromobenzothiophenes are direct intermediates for constructing selective estrogen receptor modulator (SERM) frameworks [2]. The target compound’s bromine atom and methylene spacer map onto the core structure required for subsequent functionalization to yield clinical candidates. Selecting this specific intermediate—rather than a non-halogenated or para-bromo analog—ensures synthetic congruence with established patent routes and avoids regioisomeric purification challenges.

Physicochemical Research: LogP-Benchmarked Probe for Membrane Partitioning Studies

With an ACD/LogP of 7.14 , the compound occupies a lipophilicity range >2 log units beyond typical 2-arylbenzothiophenes. This makes it a valuable probe for calibrating computational LogP prediction models and for experimental determination of membrane-water partition coefficients (log K_mw) using immobilized artificial membrane (IAM) chromatography. The stark LogP difference from non-benzyl analogs allows clear resolution of methylene-bridge contributions in QSAR datasets.

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